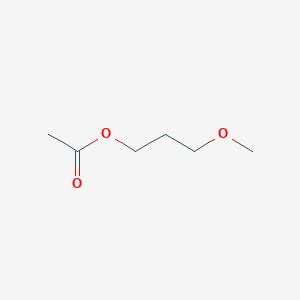

3-Methoxypropyl acetate

CAS No.: 41448-83-3; 84540-57-8

Cat. No.: VC6800648

Molecular Formula: C6H12O3

Molecular Weight: 132.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41448-83-3; 84540-57-8 |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.159 |

| IUPAC Name | 3-methoxypropyl acetate |

| Standard InChI | InChI=1S/C6H12O3/c1-6(7)9-5-3-4-8-2/h3-5H2,1-2H3 |

| Standard InChI Key | CCTFMNIEFHGTDU-UHFFFAOYSA-N |

| SMILES | CC(=O)OCCCOC |

Introduction

Chemical Identity and Nomenclature

Table 1: Nomenclature Variants of 3-Methoxypropyl Acetate

| Common Name | IUPAC Name | CAS Number |

|---|---|---|

| 3-Methoxypropyl acetate | 1-methoxy-3-acetoxypropane | Not explicitly listed |

| PGMEA (industry shorthand) | 1-methoxy-2-propyl acetate | 70657-70-4 |

Note: Discrepancies in numbering (e.g., 2- vs. 3-methoxy) arise from differing conventions in naming branched ethers .

Synthesis and Production

Alkoxylation-Esterification Pathways

The synthesis of 3-methoxypropyl acetate typically involves a two-step process:

-

Alkoxylation of 1,3-Propanediol: Reacting 1,3-propanediol with methyl chloride in the presence of a base (e.g., KOH) yields 3-methoxy-1-propanol .

Selectivity for the monoalkoxylated product exceeds 85% under optimized conditions (120°C, 2 bar pressure) .

-

Esterification with Acetic Anhydride: The alcohol intermediate is acetylated using acetic anhydride or acetyl chloride:

This step achieves near-quantitative yields in the presence of acid catalysts .

Industrial-Scale Optimization

Recochem’s production process highlights the use of potassium iodide as a catalyst to enhance reaction rates during methylation, reducing byproducts such as dimethoxypropane . Post-synthesis purification involves distillation under reduced pressure to isolate the acetate ester from unreacted diols and oligomers .

Physical and Chemical Properties

Thermodynamic and Solubility Data

Key properties derived from safety data sheets and patent literature include:

Table 2: Physical Properties of 3-Methoxypropyl Acetate

| Property | Value | Source |

|---|---|---|

| Boiling Point | 160–165°C (760 mmHg) | |

| Density (20°C) | 1.03–1.05 g/cm³ | |

| Vapor Pressure (25°C) | 0.5–1.0 mmHg | |

| Flash Point | 60–65°C (closed cup) | |

| Solubility in Water | Partially miscible (5–10 g/L) |

Reactivity and Stability

The compound exhibits moderate polarity, making it compatible with resins, acrylates, and cellulose derivatives . It is stable under ambient conditions but hydrolyzes slowly in acidic or alkaline environments to form 3-methoxy-1-propanol and acetic acid .

Environmental Impact and Biodegradation

Ecotoxicity Profile

Limited data exist on aquatic toxicity, though the compound’s low bioaccumulation potential (log Pₒw = 0.8) suggests minimal environmental persistence .

Degradation Pathways

Aerobic biodegradation occurs via esterase-mediated hydrolysis to 3-methoxy-1-propanol, which further breaks down to CO₂ and water .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume